molecular formula C6H4BrCl B594473 2-BROMOCHLOROBENZENE-D4 CAS No. 1219795-51-3

2-BROMOCHLOROBENZENE-D4

Cat. No. B594473
CAS RN: 1219795-51-3
M. Wt: 195.476
InChI Key: QBELEDRHMPMKHP-RHQRLBAQSA-N
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Description

2-Bromochlorobenzene-D4, also known as o-Bromochlorobenzene or 1-Bromo-2-chlorobenzene, is a chemical compound with the molecular formula BrC6D4Cl . It is a clear, colorless to yellow-orange liquid .


Synthesis Analysis

2-Bromochlorobenzene can be synthesized through various methods. One common method involves the direct halogenation of chlorobenzene, where bromine replaces one of the chlorine atoms on the benzene ring in the presence of a Lewis acid catalyst . Another method involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . There are several other approaches to synthesizing 2-Bromochlorobenzene, each with its own advantages and limitations .


Molecular Structure Analysis

The molecular structure of 2-Bromochlorobenzene-D4 consists of a benzene ring with a bromine atom and a chlorine atom attached to it . The isotopic enrichment is 98 atom % D . The molecular weight is 195.48 .


Chemical Reactions Analysis

2-Bromochlorobenzene-D4 is used as an intermediate in pharmaceutical and synthetic chemistry . It acts as a reagent in the preparation of arylpiperidines and aryltetrahydropyridines as 5-HT2C agonists .


Physical And Chemical Properties Analysis

2-Bromochlorobenzene-D4 has a melting point of -13–11°C, a boiling point of 204 °C, and a density of 1.638 g/mL at 25 °C . It is insoluble in water but soluble in organic solvents such as ethanol, methanol, and acetone .

Scientific Research Applications

Stable Isotope Labeling

2-Bromochlorobenzene-d4 is a stable isotope labeled compound . Stable isotopes are non-radioactive, safe to handle, and are used in a variety of scientific applications. They can be used as tracers or markers in chemical reactions to understand reaction mechanisms .

Synthetic Chemistry Reference Tool

This compound is used as a reference tool in synthetic chemistry . It can be used to calibrate instruments, validate methodologies, and ensure the accuracy of analytical results .

Organic Synthesis

2-Bromochlorobenzene-d4 is widely used in organic synthesis due to its unique properties and versatile applications . It serves as a valuable building block for the synthesis of various organic compounds .

Pharmaceuticals

In the pharmaceutical industry, 2-Bromochlorobenzene-d4 is used as a crucial building block for the creation of various organic compounds, making it an essential component in the development of new drugs .

Agrochemicals

2-Bromochlorobenzene-d4 is also significant in the agrochemical industry. It is used in the synthesis of various agrochemicals, contributing to the development of new pesticides, herbicides, and fertilizers .

Dyes

In the dye industry, 2-Bromochlorobenzene-d4 is used in the synthesis of various dyes. Its unique properties make it a valuable component in the development of new colorants .

Materials Science

2-Bromochlorobenzene-d4 is also used in the field of materials science. It can be used in the synthesis of various materials, contributing to the development of new polymers, resins, and other materials .

8. Real-Time PCR Oligos, Primers, Probes and Genes Cloning 2-Bromochlorobenzene-d4 is used in the field of molecular biology, particularly in the synthesis of oligonucleotides for real-time PCR, primers, probes, and genes cloning .

Future Directions

2-Bromochlorobenzene is widely used in organic synthesis due to its unique properties and versatile applications . It is an important intermediate in the production of various pharmaceuticals, agrochemicals, and dyes . Its significance in the field of organic chemistry is expected to continue in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-BROMOCHLOROBENZENE-D4 involves the bromination and chlorination of benzene-D4.", "Starting Materials": [ "Benzene-D4", "Bromine", "Chlorine", "Iron(III) chloride", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Dissolve benzene-D4 in sulfuric acid to form a benzene-D4 sulfonic acid intermediate.", "Step 2: Add sodium hydroxide to the benzene-D4 sulfonic acid intermediate to form benzene-D4.", "Step 3: Add bromine to benzene-D4 in the presence of iron(III) chloride catalyst to form 2-bromobenzene-D4.", "Step 4: Add chlorine to 2-bromobenzene-D4 in the presence of iron(III) chloride catalyst to form 2-bromo-1-chlorobenzene-D4.", "Step 5: Deuterate 2-bromo-1-chlorobenzene using deuterium gas to form 2-BROMOCHLOROBENZENE-D4." ] }

CAS RN

1219795-51-3

Product Name

2-BROMOCHLOROBENZENE-D4

Molecular Formula

C6H4BrCl

Molecular Weight

195.476

IUPAC Name

1-bromo-2-chloro-3,4,5,6-tetradeuteriobenzene

InChI

InChI=1S/C6H4BrCl/c7-5-3-1-2-4-6(5)8/h1-4H/i1D,2D,3D,4D

InChI Key

QBELEDRHMPMKHP-RHQRLBAQSA-N

SMILES

C1=CC=C(C(=C1)Cl)Br

synonyms

2-BROMOCHLOROBENZENE-D4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
2-BROMOCHLOROBENZENE-D4
Reactant of Route 6
2-BROMOCHLOROBENZENE-D4

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